

Application Note: GC-MS Protocol for the Identification of Caparratriene

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Compound of Interest

Compound Name: Caparratriene

Cat. No.: B1236439

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Introduction

Caparratriene, a sesquiterpene hydrocarbon, has been identified as a compound with significant biological activity, including potential antineoplastic properties.[1] Its chemical name is (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene (C₁₅H₂₆).[1] Accurate identification and characterization of **caparratriene** in various matrices, such as essential oils and plant extracts, are crucial for ongoing research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **caparratriene**. [2][3] This application note provides a detailed protocol for the identification of **caparratriene** using GC-MS.

Quantitative Data Summary

The identification of **caparratriene** by GC-MS relies on its retention time and, more importantly, its mass fragmentation pattern. The mass spectrum of **caparratriene** is characterized by a specific set of fragment ions.

Property	Value	Reference
Molecular Formula	C15H26	[1]
Molecular Weight	206 g/mol	[4]
Key Mass Spectral Ions (m/z)	206 (M+), 191, 149, 136, 121, 109, 95, 81, 69	[4]

Experimental Protocols

This section details the methodology for the identification of **caparratriene**, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For plant materials, a common method is solvent extraction.

Materials:

- Dried and powdered plant material (e.g., from *Ocotea caparrapi*)
- Ethyl acetate (GC grade) or hexane
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Glass vials with PTFE-lined caps
- Micropipettes
- 0.2 µm syringe filter

Protocol:

- Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.
- Add 1.5 mL of ethyl acetate or hexane to the vial.
- Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.
- Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[\[5\]](#)
- Carefully transfer the supernatant to a clean glass vial.
- Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
- Filter the dried extract through a 0.2 μ m syringe filter into a new vial for GC-MS analysis.[\[6\]](#)

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of sesquiterpenes like **caparratriene**. These may need to be optimized for your specific instrument and column.

Parameter	Recommended Setting
Gas Chromatograph	
Column	CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar/mid-polar column[7]
Injector Temperature	260 °C[7]
Injection Mode	Splitless[7]
Injection Volume	1 µL
Carrier Gas	Helium at a constant pressure of 10 psi[7]
Oven Temperature Program	Initial temperature of 45°C held for 5 min, then increased to 80°C at a rate of 10°C/min, and finally to 240°C at 2°C/min[7]
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) at 70 eV
Mass Analyzer	Quadrupole or Ion Trap
Acquisition Mode	Full Scan
Scan Range	40-200 m/z[7]
Transfer Line Temperature	250 °C[7]
Ion Source Temperature	230 °C[8]

Data Analysis and Identification

- **Peak Identification:** Identify the chromatographic peak corresponding to **caparratriene** based on its retention time. If a pure standard is available, its retention time can be used for confirmation.
- **Mass Spectrum Analysis:** Obtain the mass spectrum of the identified peak.

- **Library Matching:** Compare the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley) or a user-created library.
- **Fragmentation Pattern Confirmation:** Manually inspect the mass spectrum to confirm the presence of the key fragment ions of **caparratriene** (m/z 206, 191, 149, 136, 121, 109, 95, 81, 69).^[4] The molecular ion peak (M^+) at m/z 206 is a critical identifier.

Visualizations

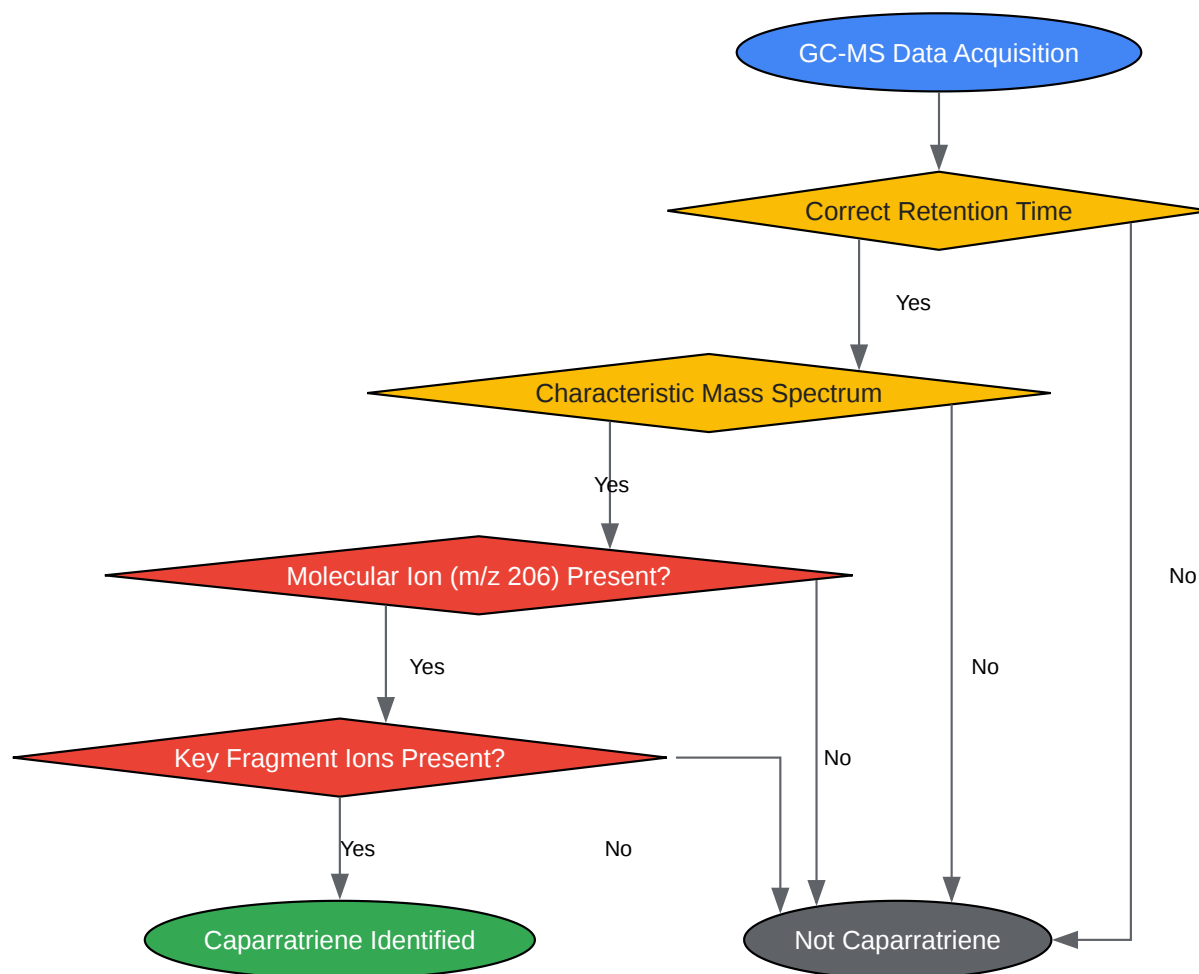
Experimental Workflow



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Caption: Experimental workflow for **Caparratriene** identification.

Logical Relationship for Caparratriene Identification



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Caption: Logic diagram for confirming **Caparratriene** identification.

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